

Application Note: NMR Spectroscopic Analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B1218003

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Abstract

This document provides a detailed protocol and application note for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**. Due to the limited availability of public domain spectral data for this compound, this note presents a predicted ^1H NMR spectrum and a generalized, comprehensive protocol for acquiring and processing NMR data for this and similar small molecules. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development for the structural characterization of piperidine-based compounds.

Introduction

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound with a piperidine core, a key structural motif in many pharmaceuticals. Its rigid framework and functional groups make it a valuable building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in drug discovery and development, and NMR spectroscopy is the most powerful technique for this purpose. This application note outlines the expected NMR characteristics and provides a robust experimental workflow for the analysis of this compound.

Predicted NMR Spectroscopic Data

As of the writing of this document, experimental ^1H and ^{13}C NMR data for **1-Benzyl-4-phenylpiperidine-4-carbonitrile** are not widely available in the public domain. Therefore, a predicted ^1H NMR spectrum was generated to guide researchers. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

Table 1: Predicted ^1H NMR Data for **1-Benzyl-4-phenylpiperidine-4-carbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.2	m	10H	Aromatic protons (benzyl and phenyl groups)
~3.6	s	2H	Benzyl CH_2
~2.8 - 2.6	m	4H	Piperidine CH_2 (axial and equatorial)
~2.2 - 2.0	m	4H	Piperidine CH_2 (axial and equatorial)

Note: This data is predicted and should be confirmed with experimental results.

Table 2: Placeholder for Experimental ^{13}C NMR Data for **1-Benzyl-4-phenylpiperidine-4-carbonitrile**

Chemical Shift (δ) ppm	Assignment
To be determined	Aromatic C
To be determined	Aromatic C-H
To be determined	Quaternary C (C-CN)
To be determined	Nitrile CN
To be determined	Benzyl CH ₂
To be determined	Piperidine CH ₂

Experimental Protocol

This section details a general protocol for the NMR analysis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Purity:** Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.
- **Concentration:** For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.
- **Procedure:**
 - Weigh the desired amount of **1-Benzyl-4-phenylpiperidine-4-carbonitrile** into a clean, dry vial.
 - Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

- Vortex or gently agitate the vial until the sample is fully dissolved.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a

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